molecular formula C17H16ClN3O3S B2771634 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide CAS No. 1261014-58-7

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B2771634
CAS No.: 1261014-58-7
M. Wt: 377.84
InChI Key: MBXJEYMINHDSKB-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide” is a chemical compound with potential biological activities . It has been mentioned in the context of crystal structure studies .


Synthesis Analysis

The synthesis of similar compounds involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Molecular Structure Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Thienopyrimidine derivatives are crucial in heterocyclic chemistry for synthesizing bioactive compounds. These derivatives, including thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, serve as building blocks in creating various heterocyclic compounds. For instance, a rapid and green synthetic method was established for the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, indicating the compound's role in inhibiting tumor necrosis factor alpha and nitric oxide, showcasing its potential in medical research and pharmaceutical applications (Lei et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Research on thienopyrimidine derivatives has also demonstrated significant antimicrobial and anti-inflammatory activities. These compounds have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. A study on new thienopyrimidine derivatives highlighted their remarkable activity towards fungi, bacteria, and inflammation, indicating the broad spectrum of biological activities these compounds can exhibit and suggesting potential applications in developing new antimicrobial and anti-inflammatory drugs (Tolba et al., 2018).

Aldose Reductase Inhibition

Thienopyrimidine derivatives have been evaluated for their aldose reductase inhibitory activity, a crucial target in managing diabetic complications. Syntheses of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids have shown potent in vitro aldose reductase inhibitory activity, suggesting their utility in developing treatments for diabetic complications by inhibiting the enzyme responsible for glucose conversion into sorbitol, which can lead to cellular damage (Ogawva et al., 1993).

Antiproliferative Activities

The synthesis and evaluation of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for antiproliferative activity have been reported, with certain compounds demonstrating significant inhibition of human breast cancer cell growth. This research underscores the potential of thienopyrimidine derivatives in cancer therapy, providing a foundation for developing new anticancer agents (Atapour-Mashhad et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their anticancer activity . The compounds were assessed at distinct concentrations using MTT assay .

Safety and Hazards

The safety and hazards of similar compounds have been discussed . For instance, one compound was labeled as toxic if swallowed .

Future Directions

The future directions of research on similar compounds could involve further investigation of their biological activities, such as their anticancer potential . Additionally, the synthesis methods could be optimized for better yield and purity .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-10(2)19-14(22)9-20-13-6-7-25-15(13)16(23)21(17(20)24)12-5-3-4-11(18)8-12/h3-8,10,15H,9H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXLGJRGAJVNIK-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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